The compound can be classified as a heterocyclic aromatic amine. Its chemical formula is , and it has a molecular weight of approximately 187.24 g/mol. The IUPAC name for this compound is (1-benzylpyrazol-5-yl)methanamine, and it is also known by other names, including 5-(aminomethyl)-1-benzylpyrazole .
The synthesis of (1-benzyl-1H-pyrazol-5-yl)methanamine typically involves the reaction of benzylhydrazine with an α,β-unsaturated carbonyl compound. This reaction is generally carried out under reflux conditions in solvents such as ethanol or methanol. The process can be summarized as follows:
The reaction conditions often require a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. Purification techniques such as recrystallization or column chromatography are commonly employed to isolate (1-benzyl-1H-pyrazol-5-yl)methanamine from reaction mixtures.
The molecular structure of (1-benzyl-1H-pyrazol-5-yl)methanamine can be represented by its canonical SMILES notation: C1=CC=C(C=C1)CN2C(=CC=N2)CN
. The InChI key for this compound is HXGVEWMZJGHRLU-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃N₃ |
Molecular Weight | 187.24 g/mol |
IUPAC Name | (1-benzylpyrazol-5-yl)methanamine |
InChI | InChI=1S/C11H13N3/c12-8-11-6-7-13(14)9-10-4-2-1-3-5-10/h1-7H,8-9,12H2 |
InChI Key | HXGVEWMZJGHRLU-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CN2C(=CC=N2)CN |
(1-benzyl-1H-pyrazol-5-yl)methanamine can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (1-benzyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. Upon binding to these targets, the compound may modulate their activity, resulting in various biological effects. Ongoing research aims to elucidate the exact pathways involved in its action and potential therapeutic applications .
While specific physical properties like melting and boiling points are not well-documented, it is noted that the compound appears as a liquid under standard conditions.
The chemical properties include:
(1-benzyl-1H-pyrazol-5-yl)methanamine has several notable applications:
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0